2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane
Overview
Description
2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane is a PEG Linker.
Scientific Research Applications
Dental Composite Materials
One significant application of similar compounds to 2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane is in the field of dental materials. A study by Pereira, Nunes, and Kalachandra (2002) investigated the use of Bis-GMA, a related compound, mixed with a hydrophobic low viscosity comonomer, resulting in improved properties such as polymerization shrinkage, water sorption, and extent of polymerization in dental composites (Pereira, Nunes, & Kalachandra, 2002).
Bioremediation
The compound Bisphenol A (BPA), which shares structural similarities, has been studied for its biodegradability in environmental settings. Chhaya and Gupte (2013) explored the use of laccase in a reverse micelles system for the biodegradation of BPA, indicating potential pathways for environmental remediation of similar compounds (Chhaya & Gupte, 2013).
Polymer Synthesis
Faghihi, Shabanian, and Valikhani (2011) synthesized novel poly(amide-imide)s based on a monomer containing a trimethylene moiety, highlighting the role of such compounds in the creation of new polymers with potential applications in various industries (Faghihi, Shabanian, & Valikhani, 2011).
Medical Imaging
In the medical field, Troutner, Volkert, Hoffman, and Holmes (1984) studied the complex formation of propylene amine oxime (a compound with functional similarities) with 99mTc, demonstrating its potential use in medical imaging due to its ability to passively diffuse across the blood-brain barrier (Troutner, Volkert, Hoffman, & Holmes, 1984).
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]propoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F10NO8/c1-26(2,3)45-25(40)37-10(8-41-6-4-11(38)43-23-19(33)15(29)13(27)16(30)20(23)34)9-42-7-5-12(39)44-24-21(35)17(31)14(28)18(32)22(24)36/h10H,4-9H2,1-3H3,(H,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFNCENUPUCYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)COCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F10NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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